![molecular formula C19H19N3O2 B2585633 N-[2-(1-Cyanopropylamino)-2-oxoethyl]-4-phenylbenzamide CAS No. 1645369-14-7](/img/structure/B2585633.png)

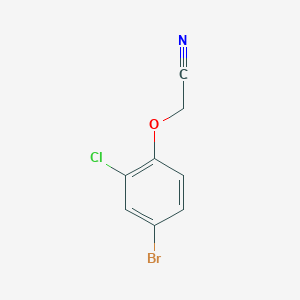

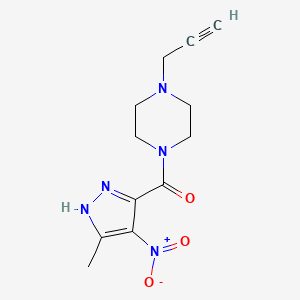

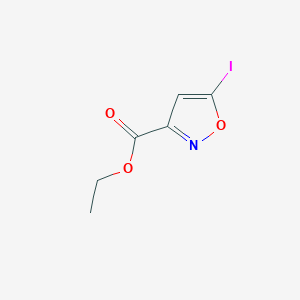

N-[2-(1-Cyanopropylamino)-2-oxoethyl]-4-phenylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-Cyanopropylamino)-2-oxoethyl]-4-phenylbenzamide, also known as CP-94,253, is a compound that has been extensively studied in the field of neuroscience due to its potential therapeutic applications. CP-94,253 is a selective antagonist of the neurokinin-1 receptor (NK1R), which is involved in the regulation of pain, inflammation, and stress responses.

Scientific Research Applications

Radioactive Labeling in Nuclear Medicine

- Application : Marquages par [14C] et [13C] de la N-(2-diéthylaminoéthyl)-4-iodobenzamide et de la N-(3-diméthylaminoprophyl)-4-iodobenzamide, traceurs du mélanome explores radioactive labeling of similar benzamide derivatives for metastatic melanoma detection in nuclear medicine (Moreau et al., 1995).

Bioreductive Drug Research

- Application : Reductive chemistry of the novel hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide investigates the reduction chemistry of a similar benzamide derivative, showing potential in targeting hypoxic tumor cells (Palmer et al., 1995).

Organic Chemistry Education

- Application : Operationally Simple Synthesis of N,N-Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent discusses the synthesis of a similar benzamide compound, emphasizing its utility in teaching organic chemistry principles (Withey & Bajic, 2015).

Histone Deacetylase Inhibitors in Cancer Therapy

- Application : Design, Synthesis, and Pharmacological Evaluation of Novel N-Acylhydrazone Derivatives as Potent Histone Deacetylase 6/8 Dual Inhibitors explores derivatives of benzamide for their potential as histone deacetylase inhibitors in cancer therapy (Rodrigues et al., 2016).

Nanocomposite Development in Electrochemistry

- Application : A high sensitive biosensor based on FePt/CNTs nanocomposite/N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified carbon paste electrode describes the development of a modified electrode using a similar benzamide compound, showcasing its application in electrochemical biosensors (Karimi-Maleh et al., 2014).

Radioiodinated Derivatives for Melanoma Imaging

- Application : Radioiodinated N-(2-diethylaminoethyl)benzamide derivatives with high melanoma uptake examines benzamide derivatives for their potential in melanoma imaging using radioiodinated compounds (Eisenhut et al., 2000).

properties

IUPAC Name |

N-[2-(1-cyanopropylamino)-2-oxoethyl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-2-17(12-20)22-18(23)13-21-19(24)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,17H,2,13H2,1H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVQUSOKGHQVIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)NC(=O)CNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1-Cyanopropylamino)-2-oxoethyl]-4-phenylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2585553.png)

![1-(4-Chlorophenyl)-2-(pyridin-3-ylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2585562.png)

![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2585563.png)